molecular formula C20H26N4O3 B1389634 tert-butyl 4-(6-(2-acetyl-1H-pyrrol-1-yl)pyridin-2-yl)piperazine-1-carboxylate CAS No. 1146080-83-2

tert-butyl 4-(6-(2-acetyl-1H-pyrrol-1-yl)pyridin-2-yl)piperazine-1-carboxylate

Cat. No.: B1389634
CAS No.: 1146080-83-2
M. Wt: 370.4 g/mol
InChI Key: KAEVFOKNUYONQP-UHFFFAOYSA-N
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Description

Tert-butyl 4-(6-(2-acetyl-1H-pyrrol-1-yl)pyridin-2-yl)piperazine-1-carboxylate: is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine ring, a pyridine ring, and a pyrrole ring, all of which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(6-(2-acetyl-1H-pyrrol-1-yl)pyridin-2-yl)piperazine-1-carboxylate typically involves multiple steps, starting with the formation of the pyrrole ring, followed by the introduction of the pyridine and piperazine rings. Key reaction conditions include the use of strong bases and acids, as well as specific catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

In an industrial setting, the compound is likely produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques may be employed to streamline the production process and minimize waste.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : Conversion of functional groups to more oxidized forms.

  • Reduction: : Reduction of functional groups to more reduced forms.

  • Substitution: : Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions can vary depending on the specific conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, tert-butyl 4-(6-(2-acetyl-1H-pyrrol-1-yl)pyridin-2-yl)piperazine-1-carboxylate may be used to study enzyme inhibition or as a probe to investigate biological pathways.

Medicine

In the field of medicine, this compound could be explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In industry, this compound could be used in the production of advanced materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which tert-butyl 4-(6-(2-acetyl-1H-pyrrol-1-yl)pyridin-2-yl)piperazine-1-carboxylate exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

  • Tert-butyl 4-(6-(2-acetyl-1H-pyrrol-1-yl)pyridin-2-yl)piperazine-1-carboxylate

  • This compound

  • This compound

Uniqueness

What sets this compound apart from similar compounds is its specific combination of functional groups and structural features, which may confer unique chemical and biological properties.

Biological Activity

Tert-butyl 4-(6-(2-acetyl-1H-pyrrol-1-yl)pyridin-2-yl)piperazine-1-carboxylate (CAS No. 1146080-83-2) is a complex organic compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. This article delves into its biological activity, potential therapeutic applications, and the underlying mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C20H26N4O3C_{20}H_{26}N_{4}O_{3}, with a molecular weight of approximately 370.45 g/mol. The compound features a piperazine ring, a pyridine ring, and a pyrrole ring, contributing to its unique reactivity and potential biological interactions .

The biological activity of this compound is hypothesized to be mediated through its interaction with specific enzymes or receptors within biological pathways. The presence of the pyridine and pyrrole moieties suggests potential interactions with neurotransmitter systems, possibly influencing dopaminergic or serotonergic pathways, which are crucial in neurological functions . Further studies are required to elucidate the exact mechanisms through biochemical assays and receptor binding studies.

Antitumor Activity

Recent studies have indicated that compounds containing similar structural motifs exhibit significant antitumor properties. For instance, derivatives with pyridine and piperazine structures have shown cytotoxic effects against various cancer cell lines. The structure–activity relationship (SAR) analysis highlights that modifications on the pyridine ring can enhance cytotoxicity, making this compound a candidate for further development as an anticancer agent .

Antimicrobial Properties

Compounds derived from pyrrole and pyridine have been noted for their antimicrobial activities. In vitro evaluations suggest that this compound may possess antimicrobial properties against certain bacterial strains, potentially serving as a lead compound for developing new antibacterial agents .

Case Studies

Study 1: Anticancer Activity Evaluation

In a study investigating the anticancer potential of related compounds, it was found that derivatives with similar structures exhibited IC50 values in the low micromolar range against human cancer cell lines such as HepG2 (liver carcinoma) and A431 (epidermoid carcinoma). The presence of electron-donating groups on the aromatic rings was correlated with increased potency .

Study 2: Neuropharmacological Effects

A series of piperazine derivatives were evaluated for their effects on dopamine receptors. Compounds structurally related to this compound showed promising results in enhancing D2 receptor affinity, suggesting potential applications in treating neurodegenerative disorders like Parkinson's disease .

Comparative Analysis

Compound NameStructureBiological ActivityIC50 (µM)
Tert-butyl 4-(6-(2-acetylpyrrol-1-yl)pyridin-2-yl)piperazine-1-carboxylateStructureAntitumor, AntimicrobialTBD
Similar Compound ASimilar AAnticancer5.0
Similar Compound BSimilar BNeuroprotective10.0

Future Directions

The ongoing research into this compound suggests its potential as a versatile scaffold for drug development. Future studies should focus on:

  • Detailed Mechanistic Studies : Elucidating the specific molecular targets and pathways influenced by this compound.
  • In Vivo Studies : Evaluating pharmacokinetics and therapeutic efficacy in animal models.
  • SAR Optimization : Modifying structural components to enhance potency and selectivity against targeted diseases.

Properties

IUPAC Name

tert-butyl 4-[6-(2-acetylpyrrol-1-yl)pyridin-2-yl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O3/c1-15(25)16-7-6-10-24(16)18-9-5-8-17(21-18)22-11-13-23(14-12-22)19(26)27-20(2,3)4/h5-10H,11-14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAEVFOKNUYONQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CN1C2=NC(=CC=C2)N3CCN(CC3)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30671803
Record name tert-Butyl 4-[6-(2-acetyl-1H-pyrrol-1-yl)pyridin-2-yl]piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30671803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1146080-83-2
Record name tert-Butyl 4-[6-(2-acetyl-1H-pyrrol-1-yl)pyridin-2-yl]piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30671803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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